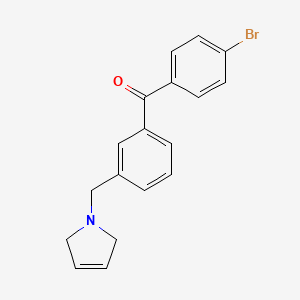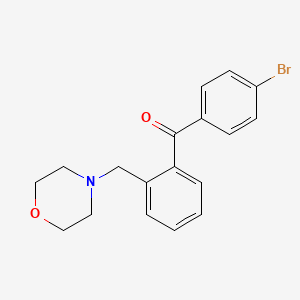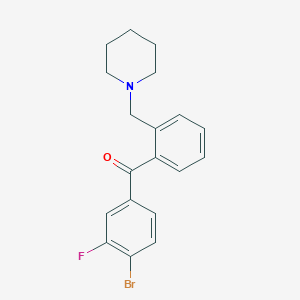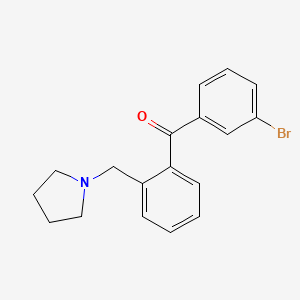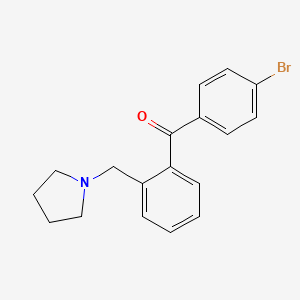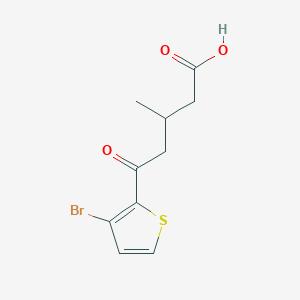
D-Selenocystine
概要
説明
D-Selenocystine: is an oxidized derivative of selenocysteine, a rare amino acid that contains selenium instead of sulfur. It is a white solid and is known for its unique chemical properties and biological significance. Selenocysteine is often referred to as the 21st amino acid and is found in various enzymes and proteins across different life forms .
準備方法
Synthetic Routes and Reaction Conditions: D-Selenocystine can be synthesized through the oxidation of selenocysteine. The process involves the formation of a diselenide bond between two selenocysteine molecules. This can be achieved by exposing selenocysteine to mild oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) and chemical ligation techniques. These methods allow for the efficient and scalable production of selenoproteins and their derivatives .
化学反応の分析
Types of Reactions: D-Selenocystine undergoes various chemical reactions, including:
Oxidation: Conversion to selenocysteine or other selenium-containing compounds.
Reduction: Formation of selenol groups.
Substitution: Replacement of selenium with other elements or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Selenocysteine, selenocystamine.
Reduction: Selenol-containing compounds.
Substitution: Various selenium-substituted derivatives
科学的研究の応用
Chemistry: D-Selenocystine is used in the synthesis of selenoproteins and other selenium-containing compounds. Its unique properties make it valuable in studying redox reactions and enzyme mechanisms .
Biology: In biological research, this compound is used to investigate the role of selenium in cellular processes. It is also employed in the study of selenoproteins, which are crucial for various metabolic pathways .
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being explored for its role in preventing oxidative stress-related diseases and as a potential cancer treatment .
Industry: In the industrial sector, this compound is used in the production of selenium-enriched supplements and as a component in various biochemical assays .
作用機序
D-Selenocystine exerts its effects primarily through its incorporation into selenoproteins. These proteins play a critical role in redox reactions and antioxidant defense mechanisms. The selenium atom in this compound allows it to participate in unique catalytic processes, enhancing the activity of enzymes like glutathione peroxidase and thioredoxin reductase .
類似化合物との比較
Selenocysteine: The reduced form of D-Selenocystine, containing a selenol group instead of a diselenide bond.
Cysteine: The sulfur analogue of selenocysteine, containing a thiol group.
Uniqueness: this compound is unique due to its selenium content, which imparts distinct chemical and biological properties. Unlike cysteine, this compound and selenocysteine can participate in redox reactions involving selenium, making them more reactive and versatile in certain biochemical contexts .
特性
IUPAC Name |
(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)[Se][Se]C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181429 | |
| Record name | 3,3'-Diselenobis[D-alanine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26932-45-6 | |
| Record name | Selenocystine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026932456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Diselenobis[D-alanine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELENOCYSTINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B4M60N9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes D-Selenocystine unique in terms of its enzymatic degradation?
A1: this compound is uniquely degraded by the enzyme this compound α,β-lyase, which is found in certain bacteria like Clostridium sticklandii [, , ]. This enzyme catalyzes the breakdown of this compound into pyruvate, ammonia, and elemental selenium [, , ]. Interestingly, this enzyme doesn't act on this compound's close analog, D-selenocysteine [, ].
Q2: Can this compound α,β-lyase facilitate reactions other than degradation?
A3: Yes, besides its degradation activity, this compound α,β-lyase can catalyze β-replacement reactions. For example, it can facilitate the reaction between this compound and various thiols, resulting in the production of S-substituted D-cysteines [, , ]. Furthermore, L-Selenohomocysteine can act as a substituent donor for D-cystine in the presence of this compound α,β-lyase, leading to the formation of selenocystathionine [].
Q3: How does the activity of L-Selenocystine compare to this compound in biological systems?
A4: Research using V79 cells indicates that L-Selenocystine exhibits significantly higher biological activity compared to this compound []. This difference is primarily observed in their ability to induce selenium-dependent glutathione peroxidase (GPx) activity, a key indicator of bioavailable selenium []. L-Selenocystine effectively increased GPx activity, while this compound showed minimal impact []. This suggests a stereospecific mechanism of action for these compounds within biological systems.
Q4: What is the significance of pyridoxal 5'-phosphate in relation to these enzymes?
A5: Pyridoxal 5'-phosphate, a derivative of Vitamin B6, plays a crucial role as a cofactor for this compound α,β-lyase [, ]. This highlights the importance of vitamin B6 in the metabolism of selenium amino acids, both in mammals and microbes []. Various other vitamin B6-dependent enzymes are involved in the intricate pathways of selenium amino acid metabolism [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


